Ppack trifluoroacetate

准备方法

合成路线和反应条件: PPACK (三氟乙酸盐) 的合成涉及 D-苯丙氨酰、脯氨酰和精氨酰残基与氯甲基酮基团的偶联。 反应条件通常包括使用有机溶剂,如二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO) 和乙醇 . 最终产物以结晶固体的形式获得,纯度 ≥95% .

工业生产方法: PPACK (三氟乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常保存在 -20°C 下,以保持其在较长时间内的稳定性 .

化学反应分析

科学研究应用

Biochemical Research

Inhibition of Kallikreins:

PPACK trifluoroacetate is primarily utilized as an inhibitor of kallikrein enzymes, which play critical roles in the regulation of blood pressure, inflammation, and pain. The inhibition of these enzymes can help in understanding their roles in various diseases, including cardiovascular disorders and cancer.

- Mechanism of Action: PPACK binds irreversibly to the active site of kallikreins, effectively blocking their enzymatic activity. This property is crucial for studying the physiological and pathological roles of these enzymes in vivo.

Anticoagulant Studies

PPACK has been employed as an anticoagulant in various experimental setups. Research indicates that it can inhibit thrombin-mediated fibrin deposition, which is vital for understanding blood coagulation processes.

- Case Study Example: In a study examining angiogenesis and proinflammatory processes, PPACK was used at a concentration of 100 μM to observe its effects on thrombin activity and subsequent fibrin formation .

Glycine Receptor Modulation

Recent findings suggest that trifluoroacetate acts as an allosteric modulator at glycine receptors, enhancing currents elicited by low concentrations of glycine. This application is significant for neuropharmacology as it provides insights into how anesthetics may affect neurotransmitter systems.

- Study Findings: Trifluoroacetate demonstrated greater specificity than other known modulators at glycine receptors, impacting the understanding of anesthetic mechanisms and potential side effects related to trifluoroacetate contamination in peptide preparations .

Peptide Synthesis and Purification

This compound is also relevant in peptide synthesis, particularly during high-performance liquid chromatography (HPLC) purification steps. It enhances the hydrophobicity of peptides through ion pairing, facilitating their separation.

- Purification Process: The addition of trifluoroacetic acid during HPLC increases the interaction between peptides and the stationary phase, allowing for effective purification . However, careful consideration must be given to the removal of residual trifluoroacetate from purified peptides due to its potential biological activity.

Environmental Toxicology

Research has explored the toxicity of trifluoroacetate to aquatic organisms, contributing to environmental science discussions about perfluorinated compounds.

- Toxicity Studies: Investigations into the effects of trifluoroacetate on macrophytes have highlighted its potential ecological impact, emphasizing the need for further studies on its environmental fate and effects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Biochemical Research | Inhibition of kallikreins | Specific irreversible inhibitor; crucial for disease studies |

| Anticoagulant Studies | Inhibition of thrombin-mediated fibrin deposition | Used at 100 μM concentration; impacts angiogenesis |

| Glycine Receptor Modulation | Allosteric modulation at glycine receptors | Enhanced currents; significant for neuropharmacology |

| Peptide Synthesis | Enhances hydrophobicity during HPLC purification | Requires ion replacement step post-purification |

| Environmental Toxicology | Toxicity assessments on aquatic organisms | Highlights ecological risks associated with trifluoroacetate |

作用机制

PPACK (三氟乙酸盐) 通过不可逆地结合凝血酶活性位点发挥作用。 这种结合抑制凝血酶介导的血小板活化和随后的纤维蛋白沉积 . PPACK 的分子靶点是丝氨酸蛋白酶凝血酶,所涉及的途径包括抑制凝血酶的酶活性,从而阻止纤维蛋白原转化为纤维蛋白 .

类似化合物:

- D-苯丙氨酰-脯氨酰-精氨酰氯甲基酮 (D-Phe-Pro-Arg-CH2Cl)

- PPACK II,三氟乙酸盐

- PPACK,二盐酸盐

比较: PPACK (三氟乙酸盐) 因其对凝血酶的高特异性和不可逆抑制而独一无二。 与其他类似化合物相比,它对凝血酶的亲和力更高,且更稳定的三氟乙酸盐形式,增强了其溶解性和稳定性 .

相似化合物的比较

- D-phenylalanyl-prolyl-arginyl Chloromethyl Ketone (D-Phe-Pro-Arg-CH2Cl)

- PPACK II, Trifluoroacetate Salt

- PPACK, Dihydrochloride

Comparison: PPACK (trifluoroacetate salt) is unique due to its high specificity and irreversible inhibition of thrombin. Compared to other similar compounds, it has a higher affinity for thrombin and a more stable trifluoroacetate salt form, which enhances its solubility and stability .

生物活性

Ppack trifluoroacetate (PPACK) is a synthetic peptide derivative recognized primarily for its potent antithrombotic properties. This compound acts as an irreversible inhibitor of thrombin, a crucial enzyme in the coagulation cascade, and is utilized extensively in both biochemical research and therapeutic applications related to thrombosis and hemostasis. This article explores the biological activity of PPACK, including its mechanism of action, in vitro and in vivo studies, and comparisons with other anticoagulants.

PPACK functions by irreversibly binding to the active site of thrombin, inhibiting its ability to convert fibrinogen into fibrin. This inhibition prevents platelet activation and subsequent clot formation, making PPACK a valuable tool for studying platelet activation pathways and developing antithrombotic therapies. The trifluoroacetate moiety enhances the compound's stability and solubility in biological systems, which is critical for its efficacy in various experimental settings.

In Vitro Studies

In vitro studies have demonstrated PPACK's effectiveness in inhibiting thrombin-mediated platelet aggregation. Researchers typically assess its inhibitory effects by measuring parameters such as:

- Clotting time : Prolonged clotting times indicate effective inhibition of thrombin.

- Platelet aggregation : Reduced aggregation in the presence of PPACK suggests successful inhibition.

- Fibrin deposition : Decreased fibrin formation is another indicator of PPACK's activity.

These studies often utilize platelet-rich plasma or endothelial cell cultures to investigate PPACK's impact on thrombin-mediated processes.

In Vivo Studies

Animal models, such as mice or rats, are employed to evaluate the anticoagulant properties of PPACK. Key observations include:

Comparative Analysis with Other Anticoagulants

PPACK's unique mechanism distinguishes it from other anticoagulants. The following table summarizes key characteristics of various thrombin inhibitors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| PPACK | Irreversible thrombin inhibitor | Selective for thrombin; enhances stability with trifluoroacetate |

| Hirudin | Direct thrombin inhibitor | Naturally occurring peptide from leeches |

| Argatroban | Selective direct thrombin inhibitor | Synthetic small molecule; used in heparin-induced thrombocytopenia |

| Bivalirudin | Direct thrombin inhibitor | Bivalent; binds to both active site and exosite of thrombin |

| Fondaparinux | Factor Xa inhibitor | Synthetic pentasaccharide; indirect effect on thrombin |

| Rivaroxaban | Factor Xa inhibitor | Oral anticoagulant; widely used for stroke prevention |

PPACK's irreversible binding capability provides a prolonged inhibitory effect compared to reversible inhibitors, making it particularly useful in research settings where sustained inhibition is desired.

Case Studies and Research Findings

Research has highlighted various applications of PPACK beyond basic anticoagulation studies. Some notable findings include:

- Thrombosis Models : In animal models of thrombosis, PPACK demonstrated significant reductions in thrombus size and improved outcomes in conditions associated with excessive clotting.

- Inflammation Studies : Investigations into the role of thrombin in inflammation have shown that PPACK can modulate inflammatory responses by inhibiting platelet activation.

- Angiogenesis Research : Studies have suggested that PPACK may influence angiogenesis through its effects on endothelial cells, providing insights into vascular biology .

属性

IUPAC Name |

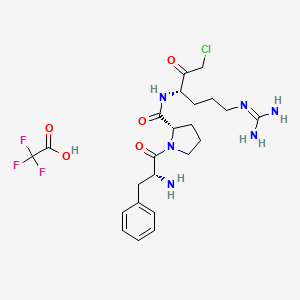

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMUTOLGAPIGO-LPZNKSAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClF3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157379-44-7 | |

| Record name | Ppack trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。